molecular formula C27H31NO8 B11218959 Diethyl 4-(4-hydroxy-3,5-dimethoxyphenyl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(4-hydroxy-3,5-dimethoxyphenyl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11218959
M. Wt: 497.5 g/mol
InChI Key: AEUINHIEYNYWGZ-UHFFFAOYSA-N
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Description

Diethyl 4-(4-hydroxy-3,5-dimethoxyphenyl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydropyridine derivatives typically involves the Hantzsch reaction, which is a multi-component reaction. The general procedure includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired product.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the Hantzsch reaction for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction times, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Dihydropyridines can undergo oxidation to form pyridine derivatives.

    Reduction: Reduction reactions can convert dihydropyridines to tetrahydropyridines.

    Substitution: Various substitution reactions can occur at different positions on the aromatic rings or the dihydropyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridines.

Scientific Research Applications

Chemistry

In chemistry, dihydropyridine derivatives are studied for their unique reactivity and potential as intermediates in organic synthesis.

Biology

These compounds are investigated for their biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Medicine

Dihydropyridine derivatives are well-known for their use as calcium channel blockers in the treatment of cardiovascular diseases such as hypertension and angina.

Industry

In the industrial sector, these compounds can be used in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of dihydropyridine derivatives, particularly as calcium channel blockers, involves the inhibition of calcium ion influx through L-type calcium channels in the cell membrane. This leads to vasodilation and a reduction in blood pressure.

Comparison with Similar Compounds

Similar Compounds

  • Nifedipine
  • Amlodipine
  • Felodipine

Uniqueness

Diethyl 4-(4-hydroxy-3,5-dimethoxyphenyl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate may have unique structural features that differentiate it from other dihydropyridine derivatives, such as additional methoxy and hydroxy groups, which could influence its biological activity and pharmacokinetic properties.

Properties

Molecular Formula

C27H31NO8

Molecular Weight

497.5 g/mol

IUPAC Name

diethyl 4-(4-hydroxy-3,5-dimethoxyphenyl)-1-[(4-methoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C27H31NO8/c1-6-35-26(30)20-15-28(14-17-8-10-19(32-3)11-9-17)16-21(27(31)36-7-2)24(20)18-12-22(33-4)25(29)23(13-18)34-5/h8-13,15-16,24,29H,6-7,14H2,1-5H3

InChI Key

AEUINHIEYNYWGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC(=C(C(=C2)OC)O)OC)C(=O)OCC)CC3=CC=C(C=C3)OC

Origin of Product

United States

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